ethyl 4-[({2-[(2,4,5-trichlorophenyl)sulfonyl]hydrazino}carbonothioyl)amino]benzoate
Overview
Description
Ethyl 4-[({2-[(2,4,5-trichlorophenyl)sulfonyl]hydrazino}carbonothioyl)amino]benzoate is a useful research compound. Its molecular formula is C16H14Cl3N3O4S2 and its molecular weight is 482.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.949131 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Applications
- Antimicrobial Agents : The synthesis of new quinazolines, involving reactions with ethyl benzoate derivatives, has shown potential antimicrobial activities against various bacterial and fungal strains, indicating the significance of such compounds in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Chemical Synthesis and Characterization
- Synthesis of New Compounds : Research on the synthesis and characterization of new compounds from ethyl benzoate derivatives reveals a deep interest in exploring the chemical properties and potential applications of these compounds in various fields, including material science and pharmaceuticals. For example, the synthesis of Schiff and Mannich bases from derivatives indicates a broad interest in their biological and chemical properties (Bekircan & Bektaş, 2008).
Biological and Environmental Research
- Biodegradation Studies : The degradation of chlorimuron-ethyl, a related sulfonylurea herbicide, by Rhodococcus sp. D310-1, provides insights into microbial degradation pathways, showcasing the environmental and biological research applications of such compounds (Li et al., 2016).
Pharmaceutical Research
- Antidiabetic Agents : The synthesis and evaluation of sulfonylurea and thiourea derivatives, including those derived from ethyl benzoate, as possible antidiabetic agents, highlight the ongoing research into new pharmaceuticals to manage diabetes (Faidallah et al., 2016).
Properties
IUPAC Name |
ethyl 4-[[(2,4,5-trichlorophenyl)sulfonylamino]carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3N3O4S2/c1-2-26-15(23)9-3-5-10(6-4-9)20-16(27)21-22-28(24,25)14-8-12(18)11(17)7-13(14)19/h3-8,22H,2H2,1H3,(H2,20,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYDWFMDQNNTJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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